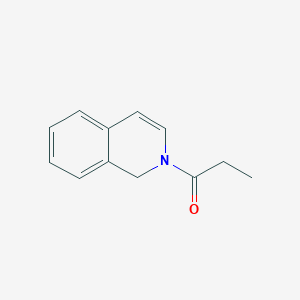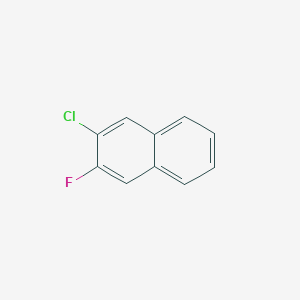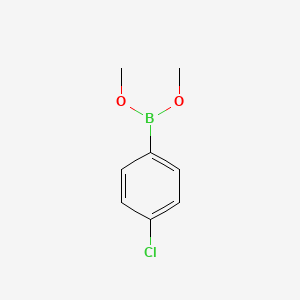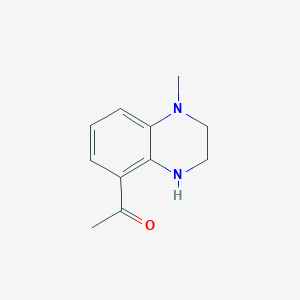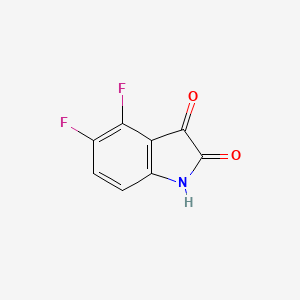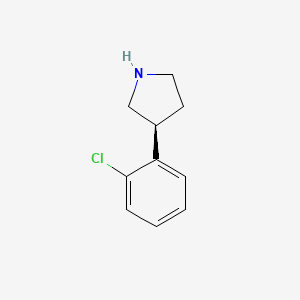
(S)-3-(2-Chlorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-Chlorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and a 2-chlorophenyl halide.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Catalysts: Catalysts like palladium or nickel complexes may be used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include:
N-Oxides: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
(S)-3-(2-Chlorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(2-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-Chlorophenyl)pyrrolidine: The enantiomer of (S)-3-(2-Chlorophenyl)pyrrolidine.
3-(2-Chlorophenyl)pyrrolidine: The racemic mixture.
3-(2-Fluorophenyl)pyrrolidine: A similar compound with a fluorine substituent instead of chlorine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3S)-3-(2-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
InChI Key |
RCQFNQQYVSNBOJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=C2Cl |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


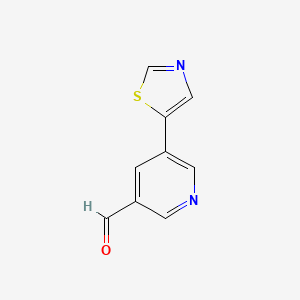
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
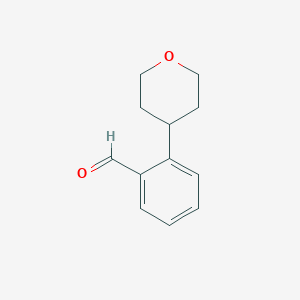
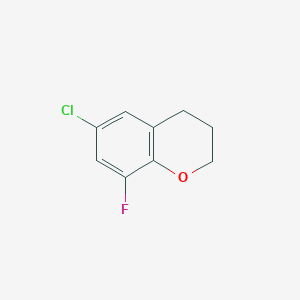
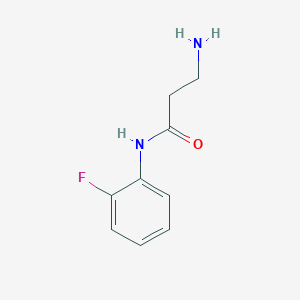
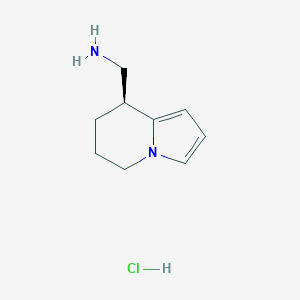
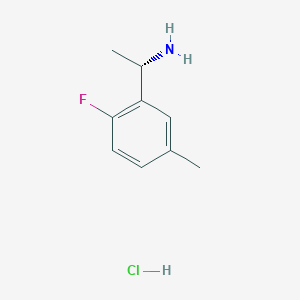
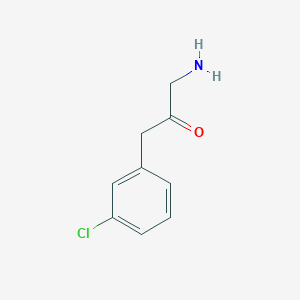
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
